3,4-Epoxy-3,4-dihydrophenanthrene

Vue d'ensemble

Description

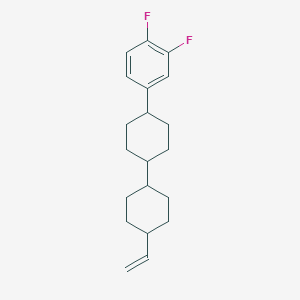

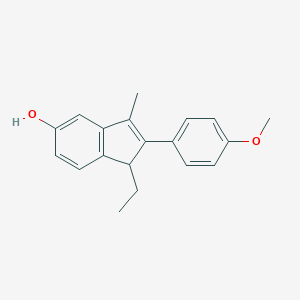

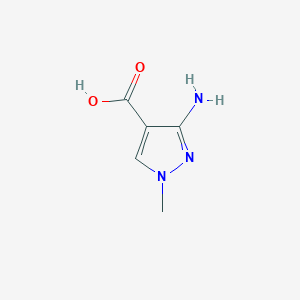

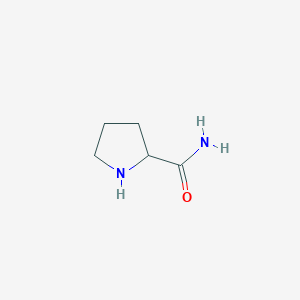

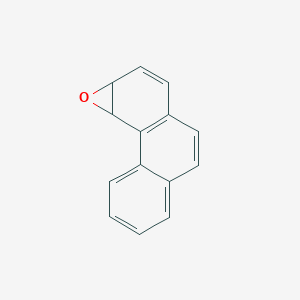

3,4-Epoxy-3,4-dihydrophenanthrene, also known as phenanthrene 3,4-oxide, is a chemical compound with the formula C14H10O . It is classified as a phenanthrene oxide . This compound is considered a xenobiotic, which means it is foreign to a living organism .

Molecular Structure Analysis

The molecular formula of 3,4-Epoxy-3,4-dihydrophenanthrene is C14H10O . Its average mass is 194.229 Da and its monoisotopic mass is 194.073166 Da . The InChI string and SMILES notation provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis

3,4-Epoxy-3,4-dihydrophenanthrene has a density of 1.3±0.1 g/cm3, a boiling point of 377.0±21.0 °C at 760 mmHg, and a flash point of 174.6±18.2 °C . It has no freely rotating bonds and no violations of the Rule of 5 .Applications De Recherche Scientifique

Chemical Resolution and Racemization

Research has shown that compounds like 3,4-Epoxy-3,4-dihydrophenanthrene exhibit spontaneous racemization, indicating configurational instability potentially due to oxepin intermediates. This aspect is crucial in understanding the chemical properties and reactivity of such compounds (Boyd, Neill, & Stubbs, 1977).

Photorearrangement Reactions

Studies on photorearrangement reactions of K-region arene oxides, including 3,4-Epoxy-3,4-dihydrophenanthrene, reveal that these compounds can form substituted oxepins and phenolic products under specific conditions. This has implications for understanding their behavior under light exposure (Itoh et al., 1979).

Synthesis for DNA Study

The synthesis of 1,2,3,4-tetrahydrophenanthrene 3,4-epoxide adducts, related to 3,4-Epoxy-3,4-dihydrophenanthrene, for coupling with deoxyadenosine is significant in studying DNA interactions. This research contributes to our understanding of DNA-adduct formation (Lakshman, Sayer, & Jerina, 1992).

Metabolism in Biological Systems

Metabolic studies of related compounds like 9,10-Epoxy-9,10-dihydrophenanthrene in rats indicate their conversion into various derivatives, providing insights into how such compounds are processed biologically (Boyland & Sims, 1965).

Epoxide Hydrolase Activity Determination

The activity of epoxide hydrolase, an enzyme involved in drug metabolism, can be determined using substrates like 9,10-Epoxy-9,10-dihydrophenanthrene. This has applications in understanding enzyme functions and drug interactions (Sotnichenko et al., 1985).

Anticorrosive Applications

Studies have explored the use of poly(3,4-ethylenedioxythiophene) derivatives in epoxy-based coatings for anticorrosive purposes. The findings have implications for protective coatings in marine environments (Liesa et al., 2006).

Flame Retardancy in Epoxy Resins

Research on flame-retardant epoxy resins using compounds like DOPO, which is structurally related to 3,4-Epoxy-3,4-dihydrophenanthrene, provides insights into developing safer and more effective flame-retardant materials (Wang et al., 2010).

Orientations Futures

The future directions for research on 3,4-Epoxy-3,4-dihydrophenanthrene are not clearly defined. Given its classification as a xenobiotic, it may be of interest in studies related to environmental contamination, drug metabolism, or other areas where foreign compounds interact with biological systems .

Propriétés

IUPAC Name |

14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJAOFFXDWCMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960399 | |

| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Epoxy-3,4-dihydrophenanthrene | |

CAS RN |

39834-45-2 | |

| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39834-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthro(3,4-b)oxirene, 1a,9c-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039834452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.